molecular formula C17H22N6O3S B2567619 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034231-61-1

3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2567619
CAS No.: 2034231-61-1
M. Wt: 390.46
InChI Key: HDJJXEBSOGLBAK-UHFFFAOYSA-N
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Description

3-((1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a sophisticated synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of inflammatory and pain pathways. Its design incorporates a 3,5-dimethylpyrazole core, a structural motif identified in potent, systemically available, non-covalent inhibitors of the N-Acylethanolamine Acid Amidase (NAAA) enzyme . NAAA is a cysteine hydrolase highly expressed in immune cells that deactivates endogenous lipid mediators like palmitoylethanolamide (PEA). Inhibiting NAAA to preserve PEA levels is a promising therapeutic strategy for managing inflammatory responses and pain without the side effects associated with direct receptor agonists . The molecular architecture of this compound features the 1-ethyl-3,5-dimethyl-1H-pyrazole group linked via a sulfonamide moiety to a piperidine ring, which is further functionalized with an ether bridge to a pyrazine-2-carbonitrile unit. This combination suggests potential for high affinity and a non-covalent mechanism of action, which may offer a favorable pharmacological profile by avoiding irreversible binding to the target . The pyrazine heterocycle is a common scaffold in bioactive compounds and pharmaceuticals, contributing to desirable physicochemical properties and target engagement . This compound is intended for research applications only, serving as a valuable chemical tool for in vitro and in vivo studies aimed at validating NAAA as a therapeutic target, exploring signaling pathways in inflammation, and profiling the drug-like properties of novel inhibitor chemotypes. Researchers can use it to further elucidate the role of the NAAA-PEA axis in chronic inflammatory conditions, neuropathic pain, and other disabling states. Intended Use & Disclaimer: This product is labeled and provided 'For Research Use Only'. It is strictly not intended for any human or veterinary diagnostic, therapeutic, or personal use. All information provided is for informational purposes only. Researchers should handle this material with the appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c1-4-23-13(3)16(12(2)21-23)27(24,25)22-9-5-6-14(11-22)26-17-15(10-18)19-7-8-20-17/h7-8,14H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJJXEBSOGLBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O2C_{16}H_{20}N_2O_2, with a molecular weight of 272.34 g/mol. Its structure features a pyrazine core substituted with a sulfonyl piperidine and an ethyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antiviral Activity : Pyrazole derivatives have shown promising results against several viral infections. For instance, compounds in this class have demonstrated significant efficacy against herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
  • Kinase Inhibition : Many pyrazole-containing compounds act as kinase inhibitors, which are crucial in regulating cellular processes such as growth and proliferation. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .

The mechanisms through which 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects may include:

  • Inhibition of Kinases : By targeting specific kinases involved in cell signaling pathways, this compound could modulate various cellular responses.
  • Interference with Viral Replication : The compound may disrupt viral replication processes by inhibiting viral enzymes or altering host cell functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds:

StudyCompoundActivityFindings
Dawood et al. (2024)Pyrazole derivativesAntiviralShowed significant efficacy against HSV with a reduction in plaque formation by 69% at certain concentrations .
Wu et al. (2024)Pyrazole amidesAntiviralDemonstrated beneficial effects on tobacco mosaic virus with an EC50 of 0.5 mg/mL .
Research on Kinase InhibitorsVarious pyrazole compoundsCancer therapyIdentified as potent inhibitors of EGFR with IC50 values in the sub-micromolar range .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structure that may interact with various biological targets.

Antiviral Activity : Recent studies indicate that pyrazole derivatives exhibit antiviral properties. For instance, compounds derived from pyrazole have shown effectiveness against viruses such as HIV and HCV. The specific structural components of the compound may enhance its efficacy against these pathogens by modulating enzyme activities involved in viral replication .

Neuropharmacology : The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways .

Synthesis of Biologically Active Molecules

The synthesis of 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be achieved through multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors, enhancing yield and reducing waste .

Synthetic Route Example :

  • Formation of Pyrazole Derivative : A suitable precursor is reacted under acidic conditions to form the pyrazole ring.
  • Piperidine Attachment : The sulfonyl group is introduced via sulfonation reactions.
  • Carbonitrile Introduction : Finally, the carbonitrile group is added through nucleophilic substitution reactions.

Case Studies

Several studies highlight the effectiveness of pyrazole-based compounds in various therapeutic areas:

Case Study 1: Anticancer Activity
A derivative structurally similar to the target compound was tested for anticancer properties. Results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the pyrazole ring can enhance anticancer activity .

Case Study 2: Antidepressant Effects
Another study explored the effects of piperidine-containing compounds on mood disorders. The findings indicated that such compounds could modulate serotonin levels, providing a potential pathway for developing new antidepressants .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core pyrazole-pyrazine/pyridine frameworks but differ in substituents on the piperidine or pyrazole moieties:

Compound Name Key Substituent on Piperidine Molecular Weight Key Structural Differences
3-((1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Sulfonyl-linked pyrazole Not provided Reference compound
BK64513: 3-({1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile Propanoyl-linked pyrazole 354.41 Sulfonyl vs. carbonyl linker; pyrazole substituent
BK66806: 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile Oxazole-carbonyl 327.34 Oxazole vs. pyrazole; carbonyl vs. sulfonyl
P1 21od: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Triazole substituent 236.08 No piperidine; triazole-pyrazole hybrid

Key Observations :

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound) increase polarity and stability compared to carbonyl linkers (e.g., BK64513). This may enhance solubility and resistance to enzymatic degradation .
  • Triazole Hybrids: Compounds like P1|21od lack the piperidine-sulfonyl motif but incorporate triazole rings, which are known for click chemistry applications and antimicrobial activity .

Pharmacological and Agrochemical Relevance

  • Pesticide Analogs : Pyrazole-carbonitriles like fipronil and ethiprole () share the carbonitrile group and exhibit insecticidal activity. The target compound’s sulfonyl-piperidine group may confer unique interactions with GABA receptors .
  • Antimicrobial Potential: Triazole-pyrazole hybrids (P1|21od) show promise in antimicrobial studies, though the target compound’s piperidine-sulfonyl motif could expand this scope .

Physicochemical Properties

  • Molecular Weight : BK66806 (327.34 g/mol) is lighter than BK64513 (354.41 g/mol), highlighting the impact of substituents on mass .

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